1H-Benzimidazole-5-carbonitrile, 2,6-diamino-
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Overview
Description
1H-Benzimidazole-5-carbonitrile, 2,6-diamino- is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring fused with a nitrile group at the 5-position and amino groups at the 2 and 6 positions. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbonitrile, 2,6-diamino- can be synthesized through several methods. One common approach involves the condensation of 1,2-phenylenediamine with cyanogen bromide in an acetonitrile solution . Another method includes the oxidation of benzoic acid to benzoic anhydride, followed by reaction with imidazole and subsequent cyanation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 2,6-diamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino groups at the 2 and 6 positions can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzimidazole oxides.
Reduction: Conversion to 1H-Benzimidazole-5-carbonitrile, 2,6-diamino-amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Benzimidazole-5-carbonitrile, 2,6-diamino- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carbonitrile, 2,6-diamino- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-Benzimidazole-5-carbonitrile: Lacks the amino groups at the 2 and 6 positions.
2-Amino-1H-benzimidazole-5-carbonitrile: Contains only one amino group at the 2-position.
6-Amino-1H-benzimidazole-5-carbonitrile: Contains only one amino group at the 6-position.
Uniqueness: 1H-Benzimidazole-5-carbonitrile, 2,6-diamino- is unique due to the presence of amino groups at both the 2 and 6 positions, which enhances its reactivity and potential for forming diverse derivatives. This structural feature contributes to its broad range of applications and distinct chemical properties .
Properties
Molecular Formula |
C8H7N5 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2,6-diamino-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C8H7N5/c9-3-4-1-6-7(2-5(4)10)13-8(11)12-6/h1-2H,10H2,(H3,11,12,13) |
InChI Key |
LETVJFFNMQAJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=N2)N)N)C#N |
Origin of Product |
United States |
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